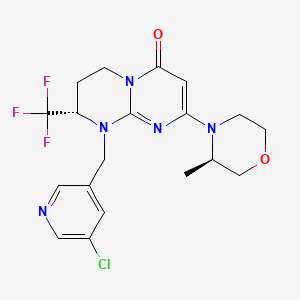

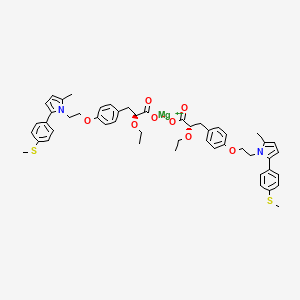

![molecular formula C15H19Br2ClN4 B610761 6,7-dibromo-5-methyl-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride CAS No. 1609452-30-3](/img/structure/B610761.png)

6,7-dibromo-5-methyl-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SEL120-34A hydrochloride is a novel inhibitor of Cyclin-dependent kinase 8 (CDK8) and Cyclin-dependent kinase 19 (CDK19). It is a selective, ATP-competitive inhibitor with significant antitumor activity. The compound has shown promising results in preclinical studies, particularly in the treatment of acute myeloid leukemia (AML) and other hematological malignancies .

Mechanism of Action

Target of Action

SEL120-34A HCl is a potent, selective, orally available, ATP-competitive inhibitor . The primary targets of SEL120-34A HCl are Cyclin-dependent kinase 8 (CDK8) and its paralog CDK19 . These kinases are components of the multi-protein Mediator complex involved in transcription control .

Biochemical Pathways

SEL120-34A HCl inhibits phosphorylation of STAT1 S727 and STAT5 S726 in cancer cells . It also represses mitogen-induced expression of immediate early response (IER) genes and interferon (IFN)-responsive genes . The compound shows the strongest activity in hematological malignancies, especially in selected acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and mantle cell lymphoma (MCL) models .

Pharmacokinetics

It is orally available, indicating good absorption, and it has confirmed safety and in vivo efficacy, suggesting appropriate distribution, metabolism, and excretion profiles .

Result of Action

Treatment with SEL120-34A HCl results in a differential efficacy on AML cells with elevated STAT5 S726 levels and stem cell characteristics . It leads to decreased CDK8 occupancy and increased RNA Pol II occupancy as well as changes in the peak distribution among promoter and enhancer regions . It could repress many “stemness” genes and induce the expression of genes involved in lineage commitment .

Action Environment

It is noted that the compound has in vivo efficacy in leukemia models, suggesting that it is stable and effective in the complex biological environment of the body .

Biochemical Analysis

Biochemical Properties

SEL120-34A hydrochloride functions as an ATP-competitive inhibitor of CDK8 and CDK19, with IC50 values of 4.4 nM and 10.4 nM, respectively . It interacts with the CDK8/Cyclin C and CDK19/Cyclin C complexes, inhibiting their kinase activities. This inhibition leads to the suppression of phosphorylation of STAT1 at serine 727 and STAT5 at serine 726, which are crucial for the transcriptional activity of these proteins . SEL120-34A hydrochloride does not significantly inhibit other CDKs, such as CDK1, CDK2, CDK4, CDK5, CDK6, and CDK7, making it highly selective .

Cellular Effects

SEL120-34A hydrochloride has demonstrated significant effects on various cell types, particularly in cancer cells. In AML cell lines, SEL120-34A hydrochloride inhibits cell proliferation and induces apoptosis . It reduces the phosphorylation of STAT1 and STAT5, leading to decreased transcriptional activity of these proteins . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the activity of CDK8 and CDK19 .

Molecular Mechanism

The molecular mechanism of SEL120-34A hydrochloride involves its binding to the ATP-binding site of CDK8 and CDK19 in a type I inhibitor fashion . This binding forms halogen bonds with the protein’s hinge region and hydrophobic complementarities within its front pocket . By inhibiting CDK8 and CDK19, SEL120-34A hydrochloride suppresses the phosphorylation of STAT1 and STAT5, leading to reduced transcriptional activity and subsequent inhibition of cell proliferation and induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, SEL120-34A hydrochloride has shown stability and sustained activity over time. In vitro studies have demonstrated that SEL120-34A hydrochloride maintains its inhibitory effects on CDK8 and CDK19 over extended periods . In vivo studies in murine models have shown that SEL120-34A hydrochloride effectively inhibits tumor growth and reduces leukemia burden over time . Long-term effects on cellular function include sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of SEL120-34A hydrochloride vary with different dosages in animal models. In murine models of AML, SEL120-34A hydrochloride has shown dose-dependent antileukemic activity . Higher doses result in more significant inhibition of tumor growth and reduction of leukemia burden in bone marrow and blood . At high doses, SEL120-34A hydrochloride may also exhibit toxic or adverse effects, necessitating careful dosage optimization in preclinical and clinical studies .

Metabolic Pathways

SEL120-34A hydrochloride is involved in metabolic pathways related to its inhibition of CDK8 and CDK19. By inhibiting these kinases, SEL120-34A hydrochloride affects the phosphorylation of STAT1 and STAT5, which are involved in various metabolic processes . The compound’s interaction with the Mediator complex also influences the transcriptional regulation of genes involved in metabolic pathways .

Transport and Distribution

SEL120-34A hydrochloride is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

SEL120-34A hydrochloride is localized within specific subcellular compartments, where it exerts its inhibitory effects on CDK8 and CDK19 . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function in inhibiting CDK8 and CDK19 and suppressing the phosphorylation of STAT1 and STAT5 .

Preparation Methods

The synthesis of SEL120-34A hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure high purity and yield .

Chemical Reactions Analysis

SEL120-34A hydrochloride undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are essential for modifying the functional groups on the compound.

Substitution Reactions: Common reagents used in these reactions include halogenating agents and nucleophiles.

Major Products: The primary products formed from these reactions are derivatives of SEL120-34A hydrochloride with modified functional groups

Scientific Research Applications

SEL120-34A hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the inhibition of CDK8 and CDK19.

Biology: The compound is utilized to investigate the role of CDK8 and CDK19 in various biological processes, including cell cycle regulation and transcription.

Medicine: SEL120-34A hydrochloride has shown therapeutic potential in the treatment of AML and other cancers. .

Industry: The compound is used in the development of new therapeutic agents targeting CDK8 and CDK19

Comparison with Similar Compounds

SEL120-34A hydrochloride is unique due to its high selectivity and potency against CDK8 and CDK19. Similar compounds include:

Senexin B: Another CDK8 inhibitor with similar antitumor activity.

CCT251545: A selective CDK8 inhibitor with potential therapeutic applications.

BAY-1251152: A CDK8/19 inhibitor with demonstrated efficacy in preclinical models

SEL120-34A hydrochloride stands out due to its strong inhibition of CDK8 and CDK19, making it a valuable tool in cancer research and therapy .

Properties

IUPAC Name |

6,7-dibromo-5-methyl-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Br2N4.ClH/c1-9-11(16)12(17)10-3-2-6-21-14(10)13(9)19-15(21)20-7-4-18-5-8-20;/h18H,2-8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXLWUCQESKBSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=C(CCCN3C(=N2)N4CCNCC4)C(=C1Br)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Br2ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609452-30-3 |

Source

|

| Record name | SEL-120 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609452303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

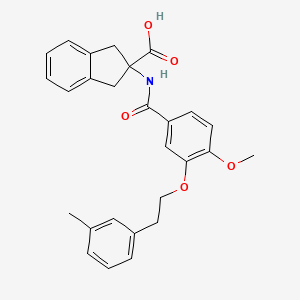

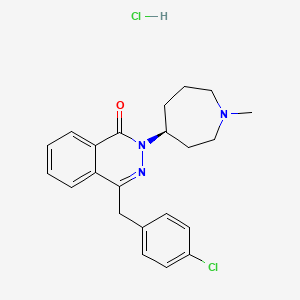

![Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B610685.png)